molecular formula C21H20Cl2FN3OS2 B2781000 3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1052538-88-1

3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride

Cat. No.: B2781000
CAS No.: 1052538-88-1
M. Wt: 484.43
InChI Key: XSNXKSJYYFXZKC-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H20Cl2FN3OS2 and its molecular weight is 484.43. The purity is usually 95%.
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Biological Activity

3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride, commonly referred to as compound 1, is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1052538-88-1
  • Molecular Formula : C21H20ClFN3OS2
  • Molecular Weight : 484.4 g/mol

The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets involved in inflammatory and oncogenic pathways. Notably, it has been identified as a potential inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the synthesis of prostaglandins associated with pain and inflammation . Additionally, structural activity relationship (SAR) studies suggest that modifications in the molecule can enhance its potency against specific targets .

Anti-inflammatory Properties

Compound 1 exhibits significant anti-inflammatory activity by inhibiting COX enzymes. In vitro studies have demonstrated its ability to reduce prostaglandin E2 (PGE2) levels in activated macrophages, suggesting a mechanism that may alleviate inflammatory responses in conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

Recent research indicates that compound 1 may possess anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including colon cancer cells (HCT116). The compound's IC50 values indicate effective inhibition of cell proliferation at micromolar concentrations . The underlying mechanism involves the induction of apoptosis and cell cycle arrest, potentially mediated through the modulation of histone deacetylases (HDACs) .

Study 1: Inhibition of COX Enzymes

In a controlled experiment, compound 1 was tested alongside other known COX inhibitors. It demonstrated comparable efficacy in reducing PGE2 production, supporting its classification as a COX inhibitor. The study highlighted the importance of the thiazole and thiophene moieties in enhancing the inhibitory effect .

Study 2: Cytotoxicity Against Cancer Cells

A study assessing the cytotoxic effects of compound 1 on HCT116 cells revealed an IC50 value of approximately 54 μM. This study utilized MTT assays to measure cell viability post-treatment with varying concentrations of the compound over 48 hours. The results indicated significant growth inhibition correlating with increased concentrations of compound 1 .

Data Summary

PropertyValue
Molecular Weight484.4 g/mol
CAS Number1052538-88-1
IC50 against HCT116~54 μM
MechanismCOX inhibition, HDAC modulation

Properties

IUPAC Name

3-chloro-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3OS2.ClH/c1-25(2)10-5-11-26(21-24-15-9-8-13(23)12-17(15)29-21)20(27)19-18(22)14-6-3-4-7-16(14)28-19;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNXKSJYYFXZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=C(C4=CC=CC=C4S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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